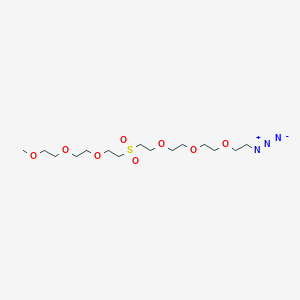
Boc-PEG4-sulfone-PEG4-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-PEG4-sulfone-PEG4-Boc is a polyethylene glycol (PEG) linker containing two t-butyl protecting groups. This compound is known for its hydrophilic PEG chain, which increases its water solubility in aqueous media. The t-butyl protecting groups can be removed under acidic conditions, and the sulfone group can be conjugated with thiol groups of proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-PEG4-sulfone-PEG4-Boc involves the sequential coupling of PEG chains with sulfone and t-butyl groups. The t-butyl protecting groups are introduced to protect the functional groups during the synthesis process. The sulfone group is then conjugated with the PEG chains under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-PEG4-sulfone-PEG4-Boc undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: The sulfone group can also be reduced to form different products.
Substitution: The t-butyl protecting groups can be removed under acidic conditions, allowing for further substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Acids: For removing t-butyl protecting groups.
Oxidizing agents: For oxidizing the sulfone group.
Reducing agents: For reducing the sulfone group
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, removing the t-butyl protecting groups under acidic conditions results in the formation of PEG4-Sulfone-PEG4 .
Applications De Recherche Scientifique
Boc-PEG4-sulfone-PEG4-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in various chemical reactions and synthesis processes.
Biology: Conjugated with thiol groups of proteins for biological studies.
Medicine: Used in drug delivery systems due to its hydrophilic properties and ability to increase water solubility.
Industry: Employed in the production of high-purity PEG linkers for various industrial applications
Mécanisme D'action
The mechanism of action of Boc-PEG4-sulfone-PEG4-Boc involves the removal of t-butyl protecting groups under acidic conditions, which allows the sulfone group to conjugate with thiol groups of proteins. This conjugation increases the water solubility of the compound and enhances its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to Boc-PEG4-sulfone-PEG4-Boc include:
- Propargyl-PEG3-Sulfone-PEG3-propargyl
- Azido-PEG3-Sulfone-PEG4-t-butyl ester
- m-PEG3-Sulfone-PEG3-azide
- m-PEG3-Sulfone-PEG2-alcohol .
Uniqueness
This compound is unique due to its dual t-butyl protecting groups and sulfone group, which provide versatility in various chemical reactions and applications. Its hydrophilic PEG chain also enhances its water solubility, making it suitable for a wide range of research and industrial uses .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O14S/c1-29(2,3)43-27(31)7-9-35-11-13-37-15-17-39-19-21-41-23-25-45(33,34)26-24-42-22-20-40-18-16-38-14-12-36-10-8-28(32)44-30(4,5)6/h7-26H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUPWBDVXWAANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














